4-{[(3-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID
Overview
Description
4-{[(3-NITROANILINO)CARBONYL]AMINO}BENZOIC ACID is a useful research compound. Its molecular formula is C14H11N3O5 and its molecular weight is 301.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({[(3-nitrophenyl)amino]carbonyl}amino)benzoic acid is 301.06987046 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multi-component Crystals Formation
Research has shown that multi-component crystals formed between phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid, investigate the influence of chemical and structural factors on hydrogen location and proton transfer. This study highlights the complex interplay between molecular structure and crystal formation, providing insights into salt versus co-crystal formation influenced by the local crystallographic environment (Seaton et al., 2013).
Magnetism in Molecular Structures
Another study on 3-(N-tert-butyl-N-aminoxyl)benzoic acid explores its crystallography and magnetism, revealing antiferromagnetic properties at lower temperatures. This research contributes to our understanding of the molecular and electronic structure's impact on the magnetic properties of organic compounds (Baskett & Lahti, 2005).
Catalytic Applications
The catalytic activity of palladium-phenanthroline complexes in the carbonylation reaction of nitrobenzene to methyl phenylcarbamate, with anthranilic acid showing higher activity, illustrates the potential of substituted benzoic acids in enhancing catalytic reactions. This study provides valuable information for the development of more efficient catalysts (Gasperini et al., 2003).
Polymer Chemistry and Peptide Synthesis
Research into the solid-phase synthesis of C-terminal peptide amides under mild conditions using photolysable anchoring linkages demonstrates the utility of substituted benzoic acids in peptide chemistry. This offers a practical approach to peptide synthesis, highlighting the role of these compounds in the development of new synthetic methodologies (Hammer et al., 2009).
Luminescent Properties of Lanthanide Complexes
The synthesis and study of lanthanide coordination compounds using substituted benzoic acids explore the influence of electron-donating and electron-withdrawing groups on photophysical properties. This research provides insights into the design of materials with specific luminescent properties, useful in the development of optical and electronic devices (Sivakumar et al., 2010).
Properties
IUPAC Name |
4-[(3-nitrophenyl)carbamoylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-13(19)9-4-6-10(7-5-9)15-14(20)16-11-2-1-3-12(8-11)17(21)22/h1-8H,(H,18,19)(H2,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSFTYNBPGENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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